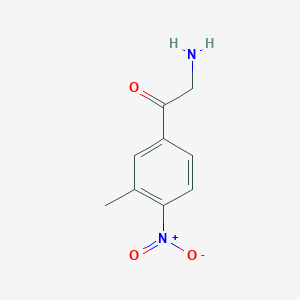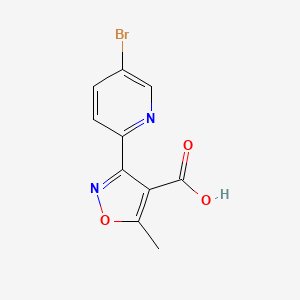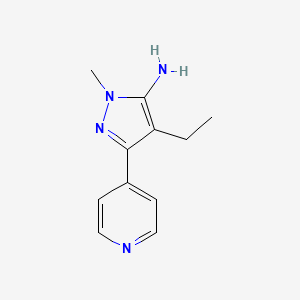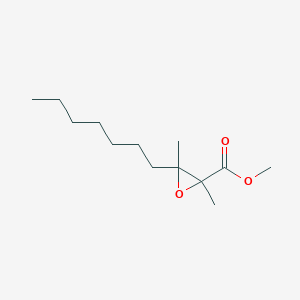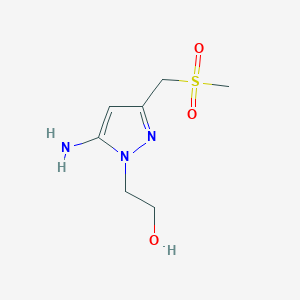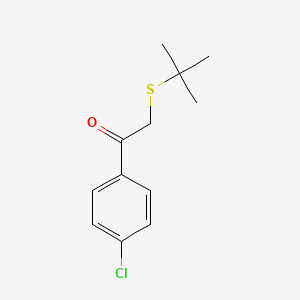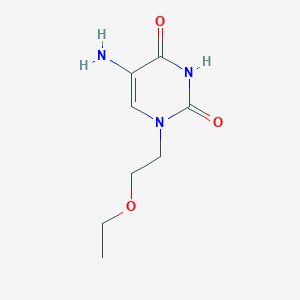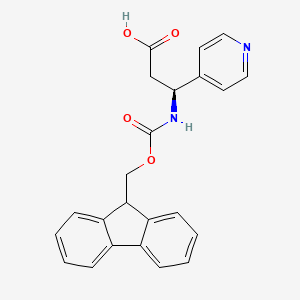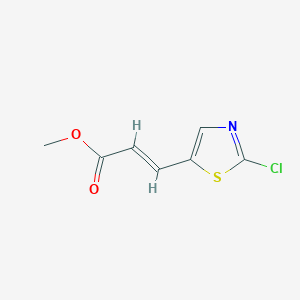
Methyl (e)-3-(2-chlorothiazol-5-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2E)-3-(2-chloro-1,3-thiazol-5-yl)prop-2-enoate is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a chloro-substituted thiazole ring and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-(2-chloro-1,3-thiazol-5-yl)prop-2-enoate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Chlorination: The thiazole ring is then chlorinated using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Esterification: The final step involves the esterification of the thiazole derivative with methyl acrylate under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Methyl (2E)-3-(2-chloro-1,3-thiazol-5-yl)prop-2-enoate has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl (2E)-3-(2-chloro-1,3-thiazol-5-yl)prop-2-enoate involves its interaction with specific molecular targets. The chloro-substituted thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ester functional group may also play a role in its bioavailability and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
Methyl (2E)-3-(2-bromo-1,3-thiazol-5-yl)prop-2-enoate: Similar structure with a bromo substituent instead of chloro.
Methyl (2E)-3-(2-methyl-1,3-thiazol-5-yl)prop-2-enoate: Similar structure with a methyl substituent instead of chloro.
Uniqueness
Methyl (2E)-3-(2-chloro-1,3-thiazol-5-yl)prop-2-enoate is unique due to its specific chloro substitution, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C7H6ClNO2S |
|---|---|
Molecular Weight |
203.65 g/mol |
IUPAC Name |
methyl (E)-3-(2-chloro-1,3-thiazol-5-yl)prop-2-enoate |
InChI |
InChI=1S/C7H6ClNO2S/c1-11-6(10)3-2-5-4-9-7(8)12-5/h2-4H,1H3/b3-2+ |
InChI Key |
SFNLTPCCAUHHFU-NSCUHMNNSA-N |
Isomeric SMILES |
COC(=O)/C=C/C1=CN=C(S1)Cl |
Canonical SMILES |
COC(=O)C=CC1=CN=C(S1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13635397.png)
